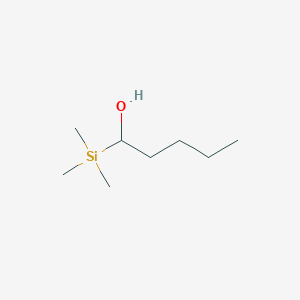

1-(Trimethylsilyl)pentan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

112947-61-2 |

|---|---|

Molecular Formula |

C8H20OSi |

Molecular Weight |

160.33 g/mol |

IUPAC Name |

1-trimethylsilylpentan-1-ol |

InChI |

InChI=1S/C8H20OSi/c1-5-6-7-8(9)10(2,3)4/h8-9H,5-7H2,1-4H3 |

InChI Key |

CLILWHVIPKLYSD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(O)[Si](C)(C)C |

Origin of Product |

United States |

Advanced Methodologies for the Chemical Synthesis of 1 Trimethylsilyl Pentan 1 Ol and Analogous Structures

Stereocontrolled Approaches to α-Silylated Primary Alcohols

Achieving stereocontrol in the synthesis of α-silylated primary alcohols is crucial for their application in asymmetric synthesis. The methodologies to achieve this control primarily involve the stereoselective reduction of acylsilane precursors or the controlled addition of nucleophiles to silyl-functionalized carbonyl compounds.

The enantioselective reduction of acylsilanes is a direct and effective method for producing chiral α-silylated alcohols. rsc.org This approach leverages chiral reducing agents or catalyst systems to induce asymmetry in the final alcohol product. Acylsilanes, with their unique electronic and steric properties, serve as excellent substrates for these transformations. rsc.org The reactivity of the acylsilane functional group [R–C(O)Si] has made it an increasingly popular target in modern organic synthesis. rsc.org

The development of efficient chiral catalyst systems is paramount for achieving high enantioselectivity in the reduction of acylsilanes. These catalysts create a chiral environment around the prochiral carbonyl group, directing the incoming hydride from a specific face.

One notable example involves the use of copper diphosphine complexes to catalyze the highly enantioselective addition of Grignard reagents to acylsilanes, which, while an alkylation, demonstrates the utility of chiral metal complexes in controlling stereochemistry at the carbon bearing the silyl (B83357) group. nih.gov Another approach employs a simple procedure using anti-pentane-2,4-diol and a catalytic amount of 2,4-dinitrobenzenesulfonic acid for the asymmetric reduction of acylsilanes, achieving enantiomeric excesses (ee) up to >99%. nih.gov The success of these reactions often depends on the careful selection of the chiral ligand, the metal center, and the reaction conditions to suppress competing side reactions like Meerwein-Ponndorf-Verley reduction. nih.gov

| Catalyst System | Substrate | Reducing Agent/Reagent | Enantiomeric Excess (ee) | Yield | Reference |

| Copper diphosphine complexes | Acylsilanes | Grignard Reagents | up to 98:2 er | up to 97% | nih.gov |

| anti-Pentane-2,4-diol / 2,4-dinitrobenzenesulfonic acid | Acylsilanes | - | up to >99% | - | nih.gov |

When the acylsilane substrate already contains a stereocenter, the focus shifts from enantioselectivity to diastereoselectivity. The existing chiral center can influence the direction of the hydride attack, leading to the preferential formation of one diastereomer. This substrate-controlled diastereoselectivity is a powerful tool in synthesis.

For instance, the reduction of functionalized acylsilanes can be influenced by nearby functional groups that can chelate or sterically direct the reducing agent. While specific studies on the diastereoselective reduction of acylsilanes leading to 1-(trimethylsilyl)pentan-1-ol analogues are specific, the principles are well-established in carbonyl chemistry. The conversion of acylsilanes into chiral secondary alcohols has been demonstrated through processes involving reduction and subsequent thermal rearrangement of intermediate α-acetoxy silanes, highlighting a method to achieve high enantiomeric excess. rsc.org Furthermore, diastereoselective silacyclopropanations of functionalized chiral alkenes show that steric interactions are the dominant factor controlling the approach of the silylene species, a principle that can be extrapolated to the reduction of functionalized acylsilanes. nih.gov

An alternative strategy for synthesizing α-silylated alcohols involves the nucleophilic addition of organometallic reagents to carbonyl compounds that already contain a silyl group, such as acylsilanes. The carbonyl carbon in these molecules is electrophilic and susceptible to attack by nucleophiles. byjus.commasterorganicchemistry.comlibretexts.org This reaction transforms the sp²-hybridized carbonyl carbon into an sp³-hybridized stereocenter in the resulting alcohol. byjus.com

Alkyllithium (RLi) and Grignard (RMgX) reagents are powerful nucleophiles commonly used for addition to carbonyl groups, including acylsilanes. lumenlearning.comyoutube.comlibretexts.org These reagents effectively add an alkyl, aryl, or vinyl group to the carbonyl carbon. youtube.com The reaction proceeds via a nucleophilic attack on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate during workup to yield the tertiary α-silylated alcohol. youtube.comlibretexts.org

The choice of solvent is critical for these reactions; for instance, ethyl ether or tetrahydrofuran (B95107) (THF) is essential for the formation and stabilization of Grignard reagents. lumenlearning.comlibretexts.org The synthesis of α-silylated tertiary alcohols can be achieved in high yields and enantiomeric ratios through the copper-catalyzed asymmetric addition of Grignard reagents to acylsilanes. nih.govresearchgate.net This method can be highly selective, although care must be taken to control the reaction conditions to minimize side reactions. The use of magnesium ate complexes, such as R₃MgLi, can enhance the nucleophilicity of the alkyl group compared to traditional Grignard or alkyllithium reagents. acs.org

| Reagent Type | Carbonyl Substrate | Key Features | Product | Reference |

| Grignard Reagents (RMgX) | Acylsilanes | Copper-catalyzed, asymmetric | α-Silylated tertiary alcohols | nih.govresearchgate.net |

| Alkyllithium Reagents (RLi) | Acylsilanes | Strong nucleophiles, require aprotic solvents | α-Silylated tertiary alcohols | lumenlearning.comyoutube.com |

| Magnesium Ate Complexes (R₃MgLi) | Ketones (general) | Increased nucleophilicity, decreased basicity | Tertiary alcohols | acs.org |

Palladium-catalyzed cross-coupling reactions represent a sophisticated method for forming carbon-carbon bonds. acs.org While often used to create C-C bonds between sp² centers, these methods can be adapted for the synthesis of complex alcohols. Sequential processes involving silylation followed by palladium-catalyzed cross-coupling have become a powerful strategy. nih.gov

For example, a sequential intermolecular hydrosilylation/cross-coupling process can be employed. This involves the hydrosilylation of an alkyne to form a vinylsilane, which can then undergo a palladium-catalyzed cross-coupling reaction with an appropriate partner. nih.gov While not a direct route to this compound, these methodologies are crucial for synthesizing more complex analogous structures containing silyl functionalities. nih.govresearchgate.net The development of palladium catalysts for the C-O cross-coupling of alcohols with olefins further expands the synthetic utility of these methods, allowing for the creation of complex ethers from alcohol precursors. nih.govresearchgate.net The key to the success of many modern silicon-based cross-coupling reactions is the use of organosilanols or their corresponding silanolates, which can bypass the need for fluoride (B91410) activators. acs.org

Nucleophilic Additions to Carbonyl Compounds Featuring Silyl Functionality

Asymmetric Alkynylations for Silyl-Propargyl Alcohol Synthesis

The asymmetric addition of alkynes to aldehydes is a powerful method for constructing chiral propargyl alcohols, which can be precursors to silyl-propargyl alcohols. The resulting molecules, featuring three distinct and synthetically malleable functional groups, are highly valuable in organic synthesis. nih.gov

A variety of catalytic systems have been developed to achieve high enantioselectivity in these reactions. For instance, the use of a chiral organosilver species, formed in situ from an (R)-DM-BINAP⋅AgBF₄ complex, has been shown to effectively catalyze the asymmetric addition of propargylic silanes to aldehydes, yielding optically active homopropargylic alcohols. nih.gov Another notable system involves a bidentate helical chiral 2,2′-bipyridine N-monoxide Lewis base, which catalyzes the addition of allenyltrichlorosilane to aromatic aldehydes with high yields and enantioselectivity. mdpi.com

The choice of catalyst and reaction conditions can significantly influence the outcome. For example, zinc-based catalysts, particularly in combination with the ProPhenol ligand, have proven effective for the enantioselective alkynylation of a broad range of aldehydes, including α,β-unsaturated aldehydes. nih.gov The substitution pattern of the aldehyde can impact the enantioselectivity of the addition. nih.gov Furthermore, the development of cooperative catalyst systems, such as an amine-metal salt-Brønsted acid ternary system, has enabled highly stereoselective cross-aldol couplings between unmodified aldehydes and ynals to produce propargylic alcohols. patentdigest.org

| Catalyst System | Reactants | Key Features | Reference |

|---|---|---|---|

| (R)-DM-BINAP⋅AgBF₄ complex | Propargylic silanes and aldehydes | In situ catalyst formation, produces optically active homopropargylic alcohols. | nih.gov |

| Bidentate helical chiral 2,2′-bipyridine N-monoxide Lewis base | Allenyltrichlorosilane and aromatic aldehydes | High yields and enantioselectivity. | mdpi.com |

| Zn-ProPhenol | Alkynes and various aldehydes (including α,β-unsaturated) | Effective for a broad substrate scope. | nih.gov |

| Amine-metal salt-Brønsted acid ternary system | Unmodified aldehydes and ynals | Highly stereoselective cross-aldol coupling. | patentdigest.org |

Hydrozirconation-Based Strategies for Silyl Alcohol Formation

Hydrozirconation, typically employing the Schwartz reagent (Cp₂ZrHCl), is a well-established method for the regio- and stereospecific functionalization of alkynes. nih.gov This reaction reliably generates vinyl zirconium species that can be trapped with various electrophiles. nih.govresearchgate.net

In the context of synthesizing silyl alcohols, hydrozirconation of propargylic alcohols offers a versatile approach. While the hydrozirconation of terminal alkynes usually yields the terminal vinyl zirconium product, the regioselectivity can be reversed under specific conditions. nih.gov For instance, performing the hydrozirconation on the lithium alkoxide of a terminal propargylic alcohol in the presence of ZnCl₂ leads exclusively to the branched, more hindered product. nih.gov This directed hydrozirconation is tolerant of various functional groups, including silyl ethers. nih.govresearchgate.net

Homopropargylic alcohols also undergo directed hydrozirconation, affording vinyl-metal species where the metal is proximal to the alkoxide. Subsequent electrophilic trapping produces trisubstituted olefins with good regio- and stereocontrol. nih.gov The hydroxyl group plays a crucial role in directing the hydrometalation. nih.gov For more challenging substrates, the addition of methyllithium (B1224462) and zinc chloride can significantly enhance the regioselectivity. nih.gov

| Substrate | Conditions | Major Product | Key Factor | Reference |

|---|---|---|---|---|

| Terminal Propargylic Alcohol | Cp₂ZrHCl | Terminal Vinyl Zirconium | Standard regioselectivity | nih.gov |

| Terminal Propargylic Alcohol (as lithium alkoxide) | Cp₂ZrHCl, ZnCl₂ | Branched Vinyl Zirconium | Reversed regioselectivity due to directing group and additive. | nih.gov |

| Homopropargylic Alcohol | Cp₂ZrHCl | Vinyl-metal species with metal proximal to alkoxide | Hydroxyl directing group | nih.gov |

Transformations from Precursor Molecules

The direct silylation of alcohols is a fundamental and widely used method for the synthesis of silyl ethers, which can be precursors to α-silyl alcohols. campbellscience.com This process involves the replacement of the hydroxyl proton with a trialkylsilyl group, most commonly the trimethylsilyl (B98337) (TMS) group. campbellscience.com

The reaction is typically carried out by deprotonating the alcohol with a strong base, such as butyl lithium or a Grignard reagent, followed by treatment with a trimethylsilyl halide, like trimethylsilyl chloride. campbellscience.com A variety of silylating agents and catalysts can be employed to achieve this transformation under different conditions. For example, iodine can act as an efficient and neutral catalyst for the trimethylsilylation of alcohols using 1,1,1,3,3,3-hexamethyldisilazane (HMDS). organic-chemistry.org Inexpensive sodium hydroxide (B78521) can also catalyze the cross-dehydrogenative coupling of an alcohol and a hydrosilane. organic-chemistry.org

The choice of silylating agent and reaction conditions can be tailored to the specific alcohol and desired product. For instance, highly reactive organosilanes like trimethylsilyl cyanide allow for silylation by simple mixing with the alcohol in an inert solvent at room temperature. gelest.com

The Brook rearrangement is a powerful intramolecular reaction involving the migration of a silyl group from a carbon atom to an oxygen atom in an α-silyl carbinol. organic-chemistry.org This rearrangement, first reported by Adrian G. Brook in 1958, is a key method for the synthesis of silyl ethers from silyl-substituted alcohols. numberanalytics.com The driving force for this migration is the formation of the thermodynamically more stable silicon-oxygen bond. organic-chemistry.org

The reaction is typically initiated by deprotonation of the hydroxyl group with a base, forming an alkoxide. numberanalytics.com The silyl group then migrates to the oxygen, a process that can be reversible. wikipedia.org The position of the equilibrium is influenced by factors such as the stability of the resulting carbanion and the nature of the counterion. organic-chemistry.org Electron-withdrawing groups on the carbon bearing the silyl group can facilitate the rearrangement. organic-chemistry.org The Brook rearrangement can occur over various distances, with [1,n] carbon-to-oxygen silyl migrations being generally referred to as Brook rearrangements. organic-chemistry.orgwikipedia.org An unusual organic-chemistry.orgslideshare.net-Brook rearrangement has also been described. nih.gov

The sila-Pummerer rearrangement is a related transformation involving sulfoxides that bear a silyl group on the α-carbon. organicreactions.org This reaction provides a route to various silyl-functionalized compounds. The thermal decomposition of 3-(α-trimethylsilyl)alkyl substituted 2-(phenylsulfinyl)cycloalkanones proceeds via a γ-sila-Pummerer reaction to yield 3-substituted cycloalk-2-enones. researchgate.net

The mechanism of the sila-Pummerer rearrangement of organosilicon cyclic sulfoxides has been studied computationally and is understood to proceed through two transition states. nih.gov The first involves a pentacoordinated silicon species connecting the reactant and an intermediate ylide, and the second connects the ylide to the rearranged product. nih.gov This rearrangement, similar to the classic Pummerer rearrangement, involves an internal redox process where the sulfoxide (B87167) is reduced and the α-carbon is oxidized. organicreactions.orgwikipedia.org

Rearrangement-Facilitated Syntheses

Development of Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic routes for organosilicon compounds, including this compound. The focus is on reducing waste, minimizing energy consumption, and utilizing less hazardous and more sustainable materials. orientjchem.org Key advancements in this area include the use of earth-abundant metal catalysts, the implementation of solvent-free reaction conditions, and the exploration of environmentally benign solvents.

A significant stride in green synthesis has been the replacement of expensive and scarce precious metal catalysts (e.g., platinum, rhodium, palladium) with catalysts based on earth-abundant metals like iron, cobalt, nickel, and copper. scispace.comnih.govfrontiersin.org For the synthesis of α-hydroxysilanes and their silyl ether derivatives via hydrosilylation of aldehydes, iron-based catalysts have demonstrated remarkable efficiency. scispace.com For instance, an iron complex with a bis(arylimino)acenaphthene (BIAN) ligand has been shown to effectively catalyze the hydrosilylation of various aldehydes and ketones with excellent yields under mild, solvent-free conditions. scispace.com Similarly, potassium tert-butoxide, an inexpensive and readily available alkali metal base, has been used to catalyze the direct silylation of C-H bonds, highlighting a move towards simpler, metal-free catalytic systems where applicable. galchimia.comorgsyn.org

Solvent-free, or neat, reaction conditions represent another cornerstone of green synthesis, as they eliminate the environmental and economic costs associated with solvent use, recovery, and disposal. The aforementioned iron-catalyzed hydrosilylation of aldehydes is a prime example of a highly efficient, solvent-free process. scispace.com Grindstone chemistry, a mechanochemical method, also offers a solvent-free alternative for certain reactions. When a solvent is necessary, the trend is to replace hazardous solvents like chlorinated hydrocarbons with greener alternatives. Bio-based solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), bio-alcohols (ethanol, butanol), and even water are being investigated and used for various silylation reactions. orgsyn.org

The table below provides examples of green chemistry principles applied to the synthesis of silyl compounds.

Table 2: Green Chemistry Approaches in the Synthesis of Silyl Compounds This table is interactive. Click on the headers to sort the data.

| Green Approach | Reaction Type | Catalyst/Reagent | Substrate Scope | Key Feature | Reference |

|---|---|---|---|---|---|

| Earth-Abundant Catalyst | Hydrosilylation | BIAN-Fe(C7H8) | Aldehydes, Ketones | High yield, solvent-free | scispace.com |

| Earth-Abundant Catalyst | C-H Silylation | KOtBu | Heteroaromatics | Metal-free, scalable | galchimia.comorgsyn.org |

| Earth-Abundant Catalyst | Silylation | Copper(II) salts | Alkynyl carbonyls | Reaction in water | orgsyn.org |

| Earth-Abundant Catalyst | Transfer Hydrosilylation | Fe(OAc)2 / Phosphine ligand | Alcohols | Use of silyl formate (B1220265) surrogate | |

| Solvent-Free | Hydrosilylation | BIAN-Fe(C7H8) | Aldehydes, Ketones | No solvent waste | scispace.com |

| Solvent-Free | Trimerization | Base-catalyzed | N-cyanomethylazoles | High pressure, no solvent | |

| Benign Solvent | Silylation | Copper(II) acetate | Alkynyl carbonyls | Water as solvent | orgsyn.org |

| Atom Economy | Hydrosilylation | Transition Metal Catalysts | Alkenes, Alkynes | 100% atom economy | nih.govfrontiersin.org |

Elucidation of Chemical Reactivity and Transformative Pathways of 1 Trimethylsilyl Pentan 1 Ol

Carbon-Silicon Bond Reactivity and Cleavage Mechanisms

The carbon-silicon (C-Si) bond, while generally stable, exhibits susceptibility to cleavage under specific conditions, particularly when activated by adjacent functional groups. wikipedia.org In 1-(trimethylsilyl)pentan-1-ol, the C-Si bond is an unstrained, single bond, which is typically robust towards many reagents. wikipedia.org However, its reactivity can be enhanced, enabling synthetically useful transformations. researchgate.netnih.gov

A significant reaction pathway for α-hydroxy organosilanes, including this compound, is the oxidative cleavage of the C-Si bond to yield a carbonyl compound. This transformation, often referred to as the Fleming-Tamao oxidation, effectively converts the C-Si bond into a C-O bond. The process typically involves a two-step sequence where the silicon group is first replaced by a halogen or an activating group, followed by oxidation.

However, a more direct method involves the use of hydrogen peroxide (H₂O₂) in the presence of a fluoride (B91410) source, such as potassium fluoride (KF) or tetrabutylammonium (B224687) fluoride (TBAF), and a bicarbonate buffer. nih.gov The fluoride ion is believed to form a hypercoordinate silicate (B1173343) species, which activates the C-Si bond towards cleavage. nih.gov The silicon atom's high affinity for oxygen provides a thermodynamic driving force for the reaction. wikipedia.org

The general transformation for this compound would be its conversion to pentanal. Research has also demonstrated that direct oxidation of trimethylsilyl (B98337) ethers to their corresponding carbonyl compounds can be achieved using various reagent systems, such as ammonium (B1175870) dichromate in the presence of Al(HSO₄)₃ and wet SiO₂. researchgate.net

Table 1: Reagents for Oxidative C-Si Bond Cleavage

| Reagent System | Product from this compound | Reference |

|---|---|---|

| H₂O₂, KF, KHCO₃ | Pentanal | nih.gov |

| Peracids (e.g., m-CPBA) | Pentanal | nih.gov |

| (NH₄)₂Cr₂O₇, Al(HSO₄)₃, wet SiO₂ | Pentanal | researchgate.net |

The stereochemical outcome of C-Si bond cleavage is a critical aspect of its synthetic utility. In reactions like the Fleming-Tamao oxidation, the transformation of the C-Si bond to a C-O bond proceeds with retention of configuration at the carbon center. nih.gov This stereospecificity is a key feature, allowing for the synthesis of chiral alcohols from chiral organosilanes. For this compound, which is achiral, this aspect is less relevant. However, if a chiral α-silyl alcohol were used, the resulting aldehyde or ketone would be formed without racemization at adjacent stereocenters, and the newly formed C-O bond would have a predictable stereochemistry relative to the starting material. This control arises from the mechanism of the oxidation, where the incoming oxygen atom replaces the silicon atom in a concerted or near-concerted fashion. nih.gov The development of methods for the asymmetric synthesis of Si-stereogenic silanes further underscores the importance of understanding and controlling the stereochemistry of C-Si bond transformations. bohrium.comacs.org

Hydroxyl Group Functionalization and Derivatization

The hydroxyl group in this compound behaves as a typical alcohol, capable of undergoing various functionalization reactions. A primary reaction is its conversion into a silyl (B83357) ether, which often occurs via an intramolecular rearrangement rather than intermolecular silylation.

While alcohols are commonly protected by reacting them with a silyl chloride and a base to form silyl ethers, α-silyl alcohols like this compound undergo a characteristic intramolecular migration known as the Brook rearrangement. organic-chemistry.orgalfa-chemistry.com In the presence of a catalytic amount of base (e.g., NaH, Et₂NH), the hydroxyl proton is removed to form an alkoxide. organic-chemistry.org This alkoxide then intramolecularly attacks the adjacent silicon atom, leading to the 1,2-migration of the trimethylsilyl group from the carbon to the oxygen atom. The process results in the formation of a carbanion, which is subsequently protonated to yield the isomeric silyl ether, 1-(trimethylsilyloxy)pentane. organic-chemistry.org

The driving force for this rearrangement is the formation of the significantly stronger silicon-oxygen (Si-O) bond at the expense of the weaker C-Si bond. wikipedia.orgorganic-chemistry.org The resulting trimethylsilyl ether is generally stable under neutral and basic conditions but is sensitive to acid and fluoride ions. fishersci.ca The stability of silyl ethers is influenced by the steric bulk of the substituents on the silicon atom; trimethylsilyl (TMS) ethers are among the most labile silyl ethers. fishersci.ca

The cleavage of silyl ethers to regenerate the parent alcohol is a fundamental transformation in organic synthesis. niscpr.res.in Trimethylsilyl ethers, such as the one formed from the rearrangement of this compound, are particularly sensitive and can be cleaved under very mild conditions. This allows for selective deprotection in the presence of more robust protecting groups. niscpr.res.inresearchgate.net

A wide variety of reagents can effect this transformation. Fluoride-based reagents like tetrabutylammonium fluoride (TBAF) are highly effective due to the high strength of the silicon-fluorine bond. fishersci.ca Acidic conditions, often using mild acids like acetic acid or stronger acids in catalytic amounts, are also commonly employed. psu.edursc.org Furthermore, methods using Lewis acids or other specialized reagents have been developed for enhanced chemoselectivity, allowing for the deprotection of a TMS ether without affecting other silyl ethers (e.g., TBS, TIPS) or acid-sensitive groups. niscpr.res.inpsu.edu

Table 2: Selected Reagents for Trimethylsilyl Ether Deprotection

| Reagent/Condition | Selectivity | Reference |

|---|---|---|

| Tetrabutylammonium fluoride (TBAF) in THF | Highly effective for most silyl ethers | fishersci.ca |

| Hydrofluoric acid (HF) in acetonitrile | Can be selective for alkyl vs. aryl silyl ethers | psu.edu |

| Acetic acid (AcOH) in THF/H₂O | Mild acidic conditions | niscpr.res.in |

| Trimethylsilyl bromide (TMSBr) in methanol (B129727) (catalytic) | Chemoselective for alkyl silyl ethers over aryl silyl ethers | psu.edursc.org |

| 1-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane dichromate (BAABOD), AlCl₃ | Selective cleavage in the presence of THP ethers and ketals | niscpr.res.in |

Rearrangement Chemistry Involving the Trimethylsilyl Group

The most significant rearrangement involving α-silyl alcohols such as this compound is the organic-chemistry.orgacs.org-Brook rearrangement. organic-chemistry.orgalfa-chemistry.com As described previously, this reaction involves the base-catalyzed intramolecular migration of the silyl group from carbon to the oxygen of the adjacent hydroxyl group. organic-chemistry.org

The mechanism proceeds through the initial deprotonation of the alcohol to form an alkoxide. This is followed by a nucleophilic attack of the oxygen anion on the silicon atom, forming a pentacoordinate silicon intermediate in a cyclic transition state. organic-chemistry.org Subsequent cleavage of the C-Si bond generates a carbanion and a silyl ether. This carbanion is then rapidly protonated by a proton source in the reaction mixture (such as the starting alcohol or the conjugate acid of the base) to give the final, thermodynamically more stable silyl ether product. organic-chemistry.org The reaction is generally irreversible due to the large energy difference between the C-Si and Si-O bonds. organic-chemistry.org Both anionic and radical-mediated Brook rearrangements have been studied, expanding the synthetic utility of this transformation. acs.orgacs.org

Detailed Investigations of the Brook Rearrangement (1,2-Silyl C to O Migration)wikipedia.org

The quintessential reaction of α-silyl alcohols such as this compound is the Brook rearrangement, which involves the intramolecular, base-catalyzed migration of a silyl group from a carbon atom to an oxygen atom. wikipedia.orgorganic-chemistry.org This process begins with the deprotonation of the hydroxyl group to form an alkoxide. The resulting nucleophilic oxygen attacks the adjacent silicon atom, forming a transient pentacoordinate silicon intermediate. alfa-chemistry.com Subsequent cleavage of the silicon-carbon bond yields a more stable silyl ether and a carbanion, which is then typically protonated by the solvent or the conjugate acid of the base used. organic-chemistry.org The primary driving force for this rearrangement is the formation of the thermodynamically strong silicon-oxygen bond, which is significantly more stable than the silicon-carbon bond. organic-chemistry.org

The general mechanism is as follows:

Deprotonation: A base removes the proton from the hydroxyl group, forming an alkoxide.

Intramolecular Attack: The alkoxide oxygen attacks the silicon atom.

Migration/Cleavage: A pentacoordinate silicon transition state is formed, leading to the cleavage of the C-Si bond and the formation of a O-Si bond, resulting in a carbanion and a silyl ether. wikipedia.orgalfa-chemistry.com

Protonation: The carbanion is quenched by a proton source to give the final product.

The rate of the Brook rearrangement is highly sensitive to the electronic and steric environment around the carbinol carbon.

Electronic Factors: The stability of the carbanion intermediate formed after silyl migration is a critical factor. organic-chemistry.org

Electron-withdrawing groups (e.g., phenyl, vinyl) attached to the carbinol carbon can stabilize the resulting carbanion through resonance or inductive effects. This stabilization lowers the activation energy of the rearrangement, thus accelerating the reaction rate. organic-chemistry.orggelest.comucla.edu

Electron-donating groups (e.g., alkyl groups like the butyl group in this compound) offer less stabilization for the carbanion. Consequently, the rearrangement of purely aliphatic α-silyl alcohols is generally slower compared to those with stabilizing substituents. gelest.com

Steric Factors: Steric hindrance also plays a crucial role. Research on geminal bis(silyl) homoallylic alcohols has highlighted that significant steric bulk can promote long-range silyl migrations. nih.govresearchgate.net In a acs.orgnih.gov-Brook rearrangement study, the steric repulsion of a geminal bis(silane) group was found to be a key factor in driving the cleavage of the C–Si bond, facilitating the migration. researchgate.net This suggests that while not a driving factor in the same way as electronic stabilization, steric strain in the reactant can contribute to the thermodynamic favorability of the rearrangement.

| Factor | Influence on Carbanion Intermediate | Effect on Rearrangement Rate | Example Substituent |

|---|---|---|---|

| Electronic (Electron-Withdrawing) | Stabilization (Resonance/Inductive) | Increases | Phenyl, Vinyl |

| Electronic (Electron-Donating) | Less Stabilization | Decreases (relative to withdrawing) | Alkyl (e.g., Butyl) |

| Steric (Increased Bulk) | Can facilitate C-Si bond cleavage | Can Promote Rearrangement | Geminal bis(silane) groups |

Polar Aprotic Solvents: Solvents like tetrahydrofuran (B95107) (THF) can coordinate with the counterion (e.g., Li⁺) of the alkoxide. This coordination weakens the oxygen-counterion bond, destabilizing the alkoxide and shifting the equilibrium towards the formation of the silyl ether and the carbanion. organic-chemistry.orggelest.com

Protic vs. Aprotic Media: In studies comparing carbocation-carbanion combination reactions, it was observed that certain stabilized carbanions react faster in protic solvents like methanol than in dipolar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO). nih.gov This is attributed to the different modes of solvation; ion-dipole interactions in DMSO versus hydrogen bonding in methanol. nih.gov While not a direct study of the Brook rearrangement, this illustrates the profound effect solvent choice has on carbanion reactivity and stability.

Analogous Sila-Pummerer Rearrangements in Related Organosilicon Compoundswikipedia.orgalfa-chemistry.comucla.edunih.govresearchgate.net

The sila-Pummerer rearrangement is a related transformation observed in α-silyl sulfoxides. acs.orgorganicreactions.org It involves the conversion of an α-silyl sulfoxide into a siloxymethyl sulfide, typically under thermal conditions. acs.org This reaction is analogous to the Brook rearrangement as it features a 1,3-migration of a silyl group from carbon to a heteroatom (oxygen).

The accepted mechanism suggests that the driving force is, again, the formation of a strong O-Si bond. acs.org The reaction is believed to proceed through an intermediate ylide, which is formed via a transition state involving a pentacoordinated silicon atom. nih.govacs.orgresearchgate.net This rearrangement has been utilized in organic synthesis for preparing various compounds, including carbonyls and vinyl sulfides. acs.org The study of this reaction in cyclic systems has provided examples of ring-expansion, further broadening its synthetic utility. researchgate.net

Wittig Rearrangements of α-Alkoxysilanesnih.gov

The Wittig rearrangement, traditionally known for α-metalated ethers, has been extended to α-alkoxysilanes, which are derivatives of α-silyl alcohols like this compound. acs.orgorganic-chemistry.org These rearrangements can proceed through acs.orgorganic-chemistry.org, organic-chemistry.orgorganic-chemistry.org, or acs.orgacs.org-shifts and are typically initiated by a strong base. organic-chemistry.orgstackexchange.com

Studies have shown that α-alkoxysilanes can undergo efficient Wittig rearrangements when treated with reagents like methyllithium (B1224462) or cesium fluoride (CsF). organic-chemistry.orgorganic-chemistry.org The fluoride-promoted pathway offers a less toxic alternative to traditional methods that rely on organostannanes. acs.orgorganic-chemistry.org However, the scope of the fluoride-promoted reaction appears to require activation of the starting material, for instance, with a benzylic or allylic group. acs.org Aliphatic α-alkoxysilanes, the class to which an ether derivative of this compound would belong, were reported to be unreactive under these specific fluoride-promoted conditions (CsF in DMF). acs.orgorganic-chemistry.org Methyllithium-promoted rearrangements, however, have been shown to work for a broader range of substrates. organic-chemistry.org

Role as a Nucleophile or Electrophile in Organic Reactions

While this compound itself is not typically viewed as a strong nucleophile or electrophile, its deprotonated form and its rearrangement intermediates are highly reactive species.

Reactions Involving α-Carbon Anion Formation

The true potential of this compound as a nucleophilic precursor is realized through the Brook rearrangement. When the rearrangement is conducted with a stoichiometric amount of a strong base (e.g., butyllithium) instead of a catalytic amount, a significant equilibrium concentration of the silyloxy carbanion intermediate can be established. organic-chemistry.org

This carbanion is a potent nucleophile. Instead of being immediately quenched by a proton, it can be trapped by various electrophiles added to the reaction mixture. organic-chemistry.orgorganic-chemistry.org This "tandem" or "anion relay" strategy allows for the formation of a new carbon-carbon bond at the α-position.

The general sequence is:

Deprotonation: Reaction of the α-silyl alcohol with a stoichiometric amount of a strong base.

Brook Rearrangement: Establishment of an equilibrium between the lithium alkoxide and the more stable lithium silyloxy carbanion.

Nucleophilic Attack: The generated carbanion attacks an added electrophile (e.g., alkyl halides, aldehydes, ketones). organic-chemistry.org

This methodology transforms the α-carbon of the original silyl alcohol into a nucleophilic center, enabling the synthesis of more complex, functionalized silyl ethers.

| Rearrangement | Starting Material Class | Key Transformation | Driving Force | Typical Conditions |

|---|---|---|---|---|

| Brook Rearrangement | α-Silyl alcohol | acs.orgorganic-chemistry.org C to O Silyl Migration | Formation of strong Si-O bond | Base (catalytic or stoichiometric) |

| Sila-Pummerer Rearrangement | α-Silyl sulfoxide | acs.orgorganic-chemistry.org C to O Silyl Migration | Formation of strong Si-O bond | Thermal |

| Wittig Rearrangement | α-Alkoxysilane | acs.orgorganic-chemistry.org or organic-chemistry.orgorganic-chemistry.org sigmatropic shift | Formation of a more stable alkoxide | Strong Base (e.g., MeLi) or Fluoride source |

Transformations of the Carbonyl Equivalent (if formed through oxidation)

The oxidation of this compound yields its corresponding carbonyl equivalent, 1-(trimethylsilyl)pentan-1-one. This α-silyl ketone is a versatile intermediate susceptible to a variety of chemical transformations, primarily centered around the reactivity of the carbonyl group and the carbon-silicon bond. Key transformations include nucleophilic additions to the carbonyl, subsequent rearrangements of the resulting alkoxides, and reactions involving the enolate form of the ketone.

A significant reaction pathway for α-silyl ketones involves the Brook rearrangement , an intramolecular migration of the silyl group from carbon to oxygen. organic-chemistry.orgthieme-connect.dewikipedia.org This rearrangement is typically initiated by the nucleophilic attack on the carbonyl carbon, forming an α-silyl alkoxide. The thermodynamic driving force for this rearrangement is the formation of a strong silicon-oxygen bond. organic-chemistry.org The resulting silyl enol ether can then be further functionalized.

Furthermore, the trimethylsilyl group can act as a removable activating or directing group. Desilylation , the cleavage of the carbon-silicon bond, can be achieved under various conditions, notably with fluoride ions or under acidic conditions, to yield the corresponding desilylated ketone. thieme-connect.denih.govstackexchange.com This process is valuable in synthetic strategies where the silyl group is used to control regioselectivity before its removal.

The presence of the silyl group also influences the formation of enolates . Deprotonation of α-silyl ketones typically occurs at the α'-position (the carbon on the other side of the carbonyl group), leading to a regiodefined enolate. thieme-connect.de This enolate can then react with various electrophiles, allowing for the introduction of new functional groups at a specific position. fiveable.memasterorganicchemistry.comlumenlearning.com

The following tables provide a detailed overview of these transformative pathways, showcasing the versatility of 1-(trimethylsilyl)pentan-1-one as a synthetic intermediate.

Table 1: Nucleophilic Addition and Subsequent Brook Rearrangement

| Reactant | Nucleophile/Reagent | Conditions | Intermediate Product | Final Product (after rearrangement/workup) |

| 1-(Trimethylsilyl)pentan-1-one | Organolithium Reagent (e.g., n-BuLi) | Anhydrous THF, low temperature | α-Silyl alkoxide | Silyl enol ether |

| 1-(Trimethylsilyl)pentan-1-one | Grignard Reagent (e.g., EtMgBr) | Anhydrous diethyl ether or THF | α-Silyl alkoxide | Silyl enol ether |

The reaction of organometallic reagents with α-silyl ketones initially forms an α-silyl alkoxide. This intermediate can then undergo a Brook rearrangement to yield a silyl enol ether. The specific structure of the silyl enol ether depends on the nature of the nucleophile and the reaction conditions.

Table 2: Desilylation Reactions

| Reactant | Reagent | Conditions | Product |

| 1-(Trimethylsilyl)pentan-1-one | Tetrabutylammonium fluoride (TBAF) | THF, room temperature | Pentan-2-one |

| 1-(Trimethylsilyl)pentan-1-one | Hydrochloric acid (aq.) | Acetone, room temperature | Pentan-2-one |

Desilylation removes the trimethylsilyl group, yielding the corresponding ketone. Fluoride ions are particularly effective due to the high affinity of fluorine for silicon. nih.govchemspider.com Acid-catalyzed desilylation provides an alternative method.

Table 3: Enolate Formation and Alkylation

| Reactant | Base | Electrophile | Conditions | Product |

| 1-(Trimethylsilyl)pentan-1-one | Lithium diisopropylamide (LDA) | Methyl iodide (CH₃I) | THF, -78 °C to room temperature | 1-(Trimethylsilyl)-3-methylpentan-1-one |

| 1-(Trimethylsilyl)pentan-1-one | Sodium hydride (NaH) | Benzyl bromide (BnBr) | DMF, room temperature | 1-(Trimethylsilyl)-3-benzylpentan-1-one |

The regioselective formation of the enolate at the α'-position directs the subsequent alkylation. lumenlearning.comlibretexts.org The choice of base and electrophile allows for the introduction of a variety of substituents.

Mechanistic and Kinetic Investigations into 1 Trimethylsilyl Pentan 1 Ol Reactivity

Elucidation of Reaction Transition States and Intermediates

There is no specific literature detailing the elucidation of reaction transition states and intermediates for 1-(trimethylsilyl)pentan-1-ol.

For analogous α-silyl alcohols, mechanistic studies have suggested the involvement of several key intermediates depending on the reaction conditions. For instance, in radical reactions, the formation of α-silyl alkoxyl radicals has been proposed. These intermediates can subsequently undergo different reaction pathways, such as fragmentation or rearrangement.

In the context of Lewis acid-catalyzed reactions of similar vinylsilyl alcohols, the formation of oxocarbenium ions and subsequent cyclization can lead to tertiary carbocations α to the silicon atom . These carbocationic intermediates are key to understanding the formation of the final products. However, without specific studies on this compound, the exact nature and energetics of its transition states and intermediates remain speculative.

Kinetic Isotope Effect Studies for Rate-Determining Step Analysis

No kinetic isotope effect (KIE) studies have been reported in the scientific literature for the reactions of this compound.

KIE studies are a powerful tool for determining the rate-determining step of a reaction by observing the change in reaction rate upon isotopic substitution. researchgate.net For example, a primary kinetic isotope effect is typically observed when a bond to the isotope is broken in the rate-determining step. researchgate.net In the absence of such studies for this compound, any discussion on its reaction mechanisms from a kinetic isotope perspective would be unfounded.

Influence of Catalysis on Reaction Pathways

While there is no specific information on the catalytic transformations of this compound, the influence of catalysis on the reactivity of silyl (B83357) alcohols, in general, is a well-documented area.

No studies specifically report the Lewis acid-catalyzed transformations of this compound.

Generally, Lewis acids are employed to activate alcohols towards nucleophilic attack or rearrangement. wikipedia.orgnih.gov In the case of silyl alcohols, Lewis acids can facilitate reactions such as the Prins cyclization of vinylsilyl alcohols by promoting the formation of an oxocarbenium ion intermediate. nih.gov The choice of Lewis acid can significantly influence the reaction pathway and stereochemical outcome. For instance, trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) is a common Lewis acid catalyst used in these transformations. nih.gov

Table 1: Examples of Lewis Acids Used in the Transformation of Alcohols and Silyl Alcohols (General)

| Lewis Acid | General Application in Alcohol/Silyl Alcohol Chemistry |

| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | Catalyzes ring-opening and cyclization reactions. nih.gov |

| Boron trifluoride (BF₃) | Promotes various reactions including Friedel-Crafts and aldol-type reactions. wikipedia.org |

| Titanium tetrachloride (TiCl₄) | Used in a variety of carbon-carbon bond-forming reactions. wikipedia.org |

| Aluminum trichloride (B1173362) (AlCl₃) | A classic Lewis acid for Friedel-Crafts reactions. wikipedia.org |

This table represents a general overview and is not specific to this compound.

There is no literature available on the transition metal-catalyzed dehydrogenative processes specifically involving this compound.

The dehydrogenation of alcohols to carbonyl compounds is a fundamental transformation often catalyzed by transition metals such as ruthenium, iridium, and iron. nih.gov This process, known as acceptorless dehydrogenation, releases hydrogen gas as the only byproduct, making it an atom-economical and environmentally benign method. nih.gov The catalytic cycle typically involves the coordination of the alcohol to the metal center, followed by β-hydride elimination to form a metal-hydride species and the corresponding carbonyl compound. The specific ligand environment around the metal center plays a crucial role in the catalyst's activity and selectivity.

Table 2: Representative Transition Metal Catalysts for Alcohol Dehydrogenation (General)

| Metal | Ligand Type | General Application |

| Ruthenium | Pincer ligands, Phosphines | Dehydrogenative coupling of alcohols with amines or other nucleophiles. |

| Iridium | Pincer ligands, N-heterocyclic carbenes (NHCs) | Efficient for acceptorless dehydrogenation of a wide range of alcohols. |

| Iron | Pincer ligands, Pyridine-based ligands | Earth-abundant and less toxic alternative for alcohol dehydrogenation. nih.gov |

| Cobalt | Pincer ligands | Used in dehydrogenative coupling reactions. nih.gov |

This table represents a general overview and is not specific to this compound.

Stereoelectronic Effects Governing Reaction Stereoselectivity

No specific studies on the stereoelectronic effects governing the reaction stereoselectivity of this compound have been published.

Stereoelectronic effects are crucial in determining the stereochemical outcome of many organic reactions. These effects arise from the spatial arrangement of orbitals and the stabilizing interactions between them. In reactions involving organosilicon compounds, effects such as hyperconjugation involving the C-Si bond can play a significant role in stabilizing transition states and intermediates, thereby influencing the stereoselectivity. For example, the orientation of the trimethylsilyl group relative to a developing positive charge or a radical center can dictate the facial selectivity of a reaction. Without experimental or computational data for this compound, a detailed analysis of the stereoelectronic factors at play in its reactions is not possible.

Applications of 1 Trimethylsilyl Pentan 1 Ol in Complex Molecule Synthesis and Stereoselective Transformations

Utilization as a Stereospecific Building Block

The concept of a stereospecific building block involves a chiral molecule that can be incorporated into a larger structure, transferring its stereochemistry to the final product. While many chiral compounds serve this purpose, specific, documented examples for 1-(Trimethylsilyl)pentan-1-ol are scarce.

Precursor in Chiral Aldehyde and Ketone Synthesis

Theoretically, chiral this compound could serve as a precursor to chiral aldehydes and ketones. The oxidation of a secondary alcohol functionality, such as the one present in this compound, typically yields a ketone. For instance, oxidation of (R)- or (S)-1-(trimethylsilyl)pentan-1-ol would be expected to yield the corresponding enantiomer of 1-(trimethylsilyl)pentan-1-one.

Subsequent transformations could potentially lead to chiral aldehydes. However, specific reagents and reaction conditions documented for this transformation on this particular substrate are not prevalent in the literature. In a more general sense, α-silyl ketones can undergo various reactions, but their role as direct precursors to a wide range of chiral aldehydes is not a commonly cited synthetic strategy.

Role in the Construction of Functionalized Carbon Skeletons

The utility of organosilicon compounds in the construction of complex carbon skeletons is well-established. The trimethylsilyl (B98337) group can act as a removable activating group or a directing group in various carbon-carbon bond-forming reactions. For a molecule like this compound, the hydroxyl group could be used as a handle for further functionalization or as a directing group in reactions at adjacent positions.

However, specific and detailed research findings on the application of this compound in the construction of functionalized carbon skeletons are not extensively reported. While it can be inferred that this compound could participate in reactions common to other α-hydroxysilanes, dedicated studies highlighting its unique advantages or specific applications in this context are lacking.

Chiral Auxiliary or Ligand Precursor in Asymmetric Catalysis

Chiral auxiliaries are covalently attached to a substrate to induce stereoselectivity in a reaction, after which they are removed. Chiral ligands coordinate to a metal center to form a chiral catalyst. The potential for this compound to serve as a precursor for either of these is plausible due to its chiral nature (if resolved into its enantiomers) and the presence of a hydroxyl group for attachment.

Enantioselective Addition Reactions

The synthesis of chiral ligands from precursors bearing both a stereocenter and a coordinating group (like the hydroxyl group) is a common strategy in asymmetric catalysis. A resolved enantiomer of this compound could theoretically be converted into a phosphine, amine, or other coordinating group to create a chiral ligand. This ligand could then be used in enantioselective addition reactions. However, the scientific literature does not appear to contain specific examples of ligands derived from this compound being used in such reactions.

Diastereoselective Processes

In diastereoselective reactions, an existing chiral center in a molecule influences the creation of a new stereocenter. If enantiomerically pure this compound were used as a reactant, its inherent chirality could direct the stereochemical outcome of subsequent reactions, leading to a diastereoselective process. For instance, reactions at a position alpha to the hydroxyl or silyl (B83357) group could exhibit diastereoselectivity. Despite this theoretical possibility, specific and well-documented examples of diastereoselective processes involving this compound are not found in available research.

Strategy in Multistep Organic Syntheses

The strategic incorporation of a particular building block in a multistep synthesis is typically highlighted in the total synthesis of complex natural products or pharmaceuticals. Such reports would detail the specific advantages and transformations of the building block. A thorough review of the literature does not reveal any prominent examples where this compound plays a key strategic role in a published multistep synthesis. While it is possible that it has been used in unreported or proprietary synthetic routes, its impact as a strategic component in academic or publicly disclosed industrial synthesis is not apparent.

Protecting Group Strategies for Alcohols Using TMS Ethers

In the synthesis of complex molecules, functional groups often interfere with intended reactions on other parts of the molecule. libretexts.org The hydroxyl group (-OH) of an alcohol is both nucleophilic and acidic, properties that make it incompatible with a wide range of reagents, including organometallics like Grignard reagents, strong bases, and certain oxidizing and reducing agents. libretexts.orgopenochem.org To circumvent this, the alcohol is temporarily converted into a less reactive functional group, a process known as protection. libretexts.orgvaia.com

The formation of a trimethylsilyl (TMS) ether is a common and effective strategy for protecting alcohols. libretexts.orgfiveable.me In the case of 1-pentanol, it is converted to this compound. This is typically achieved by reacting the alcohol with trimethylsilyl chloride (TMSCl) in the presence of a non-nucleophilic base, such as triethylamine (B128534) (Et₃N) or pyridine. libretexts.orgopenochem.org The base serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction and can help in forming the more nucleophilic alkoxide ion. libretexts.orgyoutube.com

The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic silicon atom of TMSCl, leading to the displacement of the chloride ion and the formation of a stable silicon-oxygen (Si-O) bond. vaia.comfiveable.me The resulting TMS ether, this compound, lacks the acidic proton of the parent alcohol and is significantly less nucleophilic, rendering it inert to many reaction conditions under which the unprotected alcohol would react. libretexts.orgyoutube.com

| Reagent/Compound | Role in Protection Reaction |

| 1-Pentanol | The substrate alcohol to be protected. |

| Trimethylsilyl chloride (TMSCl) | The silylating agent that provides the TMS protecting group. youtube.com |

| Triethylamine (Et₃N) | A base used to neutralize the HCl byproduct and facilitate the reaction. libretexts.orgyoutube.com |

| This compound | The resulting protected alcohol (trimethylsilyl ether). libretexts.org |

The TMS group is valued for its ease of installation and removal. The deprotection of the TMS ether to regenerate the original alcohol is typically accomplished under mild conditions, such as treatment with aqueous acid or a fluoride (B91410) ion source like tetrabutylammonium (B224687) fluoride (TBAF). libretexts.orgyoutube.com The high affinity of silicon for fluoride makes this cleavage particularly efficient. libretexts.org

Sequential Transformations to Achieve Desired Molecular Architectures

The true utility of forming this compound is realized in multi-step syntheses where the protected hydroxyl group allows for selective reactions elsewhere in the molecule. vaia.com By temporarily "silencing" the alcohol's reactivity, chemists can perform transformations that would otherwise be compromised. vaia.comyoutube.com

Consider a hypothetical synthetic sequence starting with a molecule containing both a hydroxyl group and a functional group that needs to be modified using a reagent incompatible with alcohols, such as a Grignard reagent. A classic example involves haloalcohols, where the acidic proton of the alcohol would prevent the formation of the required Grignard reagent. libretexts.org

Illustrative Synthetic Sequence:

Protection: A bromo-substituted pentanol (B124592) is first protected. The hydroxyl group is converted into a trimethylsilyl ether, forming a bromo-substituted derivative of this compound. This step prevents the acidic proton from interfering with the subsequent Grignard reagent formation. libretexts.org

Intermediate Reaction: The bromo-substituted TMS ether can now be successfully converted into a Grignard reagent by reacting it with magnesium metal. This organometallic intermediate can then be used in a subsequent reaction, for example, to form a new carbon-carbon bond by reacting with a ketone or aldehyde. libretexts.orgyoutube.com

Deprotection: Once the desired transformation is complete, the TMS protecting group is removed. Treatment with a fluoride source or mild acid cleaves the Si-O bond, regenerating the original hydroxyl group and yielding the final, more complex molecule that could not have been synthesized without the protection strategy. libretexts.orgyoutube.com

This sequence highlights how the formation of this compound (or its substituted derivatives) is not an end in itself, but a critical intermediate step. It enables a series of reactions to be performed in a specific order, ultimately leading to the construction of a desired, complex molecular architecture. youtube.com

| Step | Transformation | Purpose | Reagents |

| 1 | Protection | Mask the reactive -OH group | 5-Bromopentan-1-ol, TMSCl, Et₃N |

| 2 | Grignard Formation | Create a nucleophilic carbon source | Magnesium (Mg) |

| 3 | C-C Bond Formation | Add to a carbonyl to extend the carbon skeleton | An aldehyde or ketone (e.g., Acetaldehyde) |

| 4 | Deprotection | Regenerate the -OH group | Tetrabutylammonium fluoride (TBAF) or H₃O⁺ |

This strategic use of protection and deprotection allows for the methodical assembly of molecules, showcasing the indispensable role of silyl ethers like this compound in modern synthetic chemistry.

Advanced Spectroscopic and Spectrometric Methods for Structural Elucidation and Conformational Analysis of 1 Trimethylsilyl Pentan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including organosilicon compounds like 1-(trimethylsilyl)pentan-1-ol. emerypharma.com A combination of one-dimensional and two-dimensional NMR experiments allows for a comprehensive assignment of all proton and carbon signals and provides insights into the molecule's connectivity and spatial arrangement.

High-resolution ¹H, ¹³C, and ²⁹Si NMR spectra provide the fundamental data for assigning the chemical structure of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum displays distinct signals for each unique proton environment in the molecule. The trimethylsilyl (B98337) (TMS) group typically shows a sharp singlet around 0 ppm, which is the standard reference for ¹H NMR. savemyexams.com The protons on the pentyl chain will exhibit characteristic chemical shifts and splitting patterns based on their proximity to the hydroxyl and trimethylsilyl groups. For a typical 1-pentanol, the protons on the carbon bearing the hydroxyl group (C1) are the most deshielded. hmdb.cahmdb.caymdb.ca In this compound, the proton on C1 would be expected to appear as a multiplet, influenced by the adjacent methylene (B1212753) group. The terminal methyl group of the pentyl chain would appear as a triplet at the most upfield position (lowest ppm).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework. Each unique carbon atom gives a distinct signal. hmdb.camiamioh.edu The carbon attached to the silicon of the TMS group will have a characteristic chemical shift. The carbons of the pentyl chain will also show distinct signals, with the carbon bearing the hydroxyl group (C1) being significantly deshielded (higher ppm value). lmdb.cachemicalbook.com The chemical shifts are influenced by the electronegativity of the attached functional groups.

²⁹Si NMR Spectroscopy: As a spin-½ nucleus, ²⁹Si NMR is a valuable tool for characterizing organosilicon compounds, although it has low natural abundance (4.7%) and can have long relaxation times. huji.ac.ilucsb.edu The chemical shift of the silicon atom in this compound provides direct evidence of the silicon's chemical environment. unige.chresearchgate.net The ²⁹Si NMR spectrum would show a single resonance, and its chemical shift would be compared to known values for similar silanol (B1196071) compounds. researchgate.netrsc.org The use of a reference standard like tetramethylsilane (B1202638) (TMS) is crucial for accurate chemical shift determination. ucsb.edu

Predicted NMR Data for this compound:

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Multiplicity | Integration |

| Si(CH₃)₃ | ~0.1 | ~ -2 | s | 9H |

| CH(OH) | ~3.5-3.7 | ~65-70 | t | 1H |

| CH₂ (C2) | ~1.4-1.6 | ~35-40 | m | 2H |

| CH₂ (C3) | ~1.2-1.4 | ~28-32 | m | 2H |

| CH₂ (C4) | ~1.2-1.4 | ~22-25 | m | 2H |

| CH₃ (C5) | ~0.9 | ~14 | t | 3H |

| OH | Variable | - | s (broad) | 1H |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex NMR spectra of molecules like this compound. science.govnih.gov

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.eduyoutube.com Cross-peaks in the COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. This allows for the tracing of the pentyl chain's proton connectivity, from the methine proton at C1 to the terminal methyl protons at C5.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment maps protons to the carbons they are directly attached to (one-bond ¹H-¹³C correlations). sdsu.eduyoutube.comyoutube.com Each cross-peak in the HSQC spectrum links a specific proton signal to its corresponding carbon signal, providing definitive C-H assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically two or three bonds). sdsu.eduyoutube.com HMBC is crucial for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, it can show a correlation between the trimethylsilyl protons and the C1 carbon, confirming the attachment of the TMS group.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, regardless of whether they are scalar coupled. Cross-peaks in a ROESY spectrum indicate that two protons are close to each other in space. This is particularly useful for determining stereochemistry and preferred conformations in solution.

By combining the information from these 2D NMR techniques, a complete and unambiguous assignment of the ¹H and ¹³C NMR spectra can be achieved, solidifying the structural elucidation of this compound. libretexts.org

The flexible nature of the pentyl chain and the rotation around the C-Si and C-O bonds mean that this compound can exist in multiple conformations that rapidly interconvert at room temperature. acs.org Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, can provide valuable insights into these conformational dynamics. By lowering the temperature, the rate of interconversion can be slowed down, potentially allowing for the observation of individual conformers. Analysis of the changes in chemical shifts and coupling constants as a function of temperature can provide thermodynamic and kinetic parameters for the conformational equilibria. auremn.org.brelectronicsandbooks.com

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a rapid and effective method for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group, with the broadening due to hydrogen bonding. libretexts.org A strong C-O stretching vibration would be expected in the 1050-1150 cm⁻¹ region. The presence of the trimethylsilyl group would give rise to characteristic absorptions, including a strong Si-C stretching band and a prominent umbrella deformation mode for the Si(CH₃)₃ group around 1250 cm⁻¹. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. chemicalbook.com The Si-C symmetric stretch is typically a strong and sharp band in the Raman spectrum. The C-C backbone of the pentyl chain will also show characteristic stretching and bending vibrations.

Key Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| O-H | Stretching (H-bonded) | 3200-3600 | Strong, Broad |

| C-H (alkyl) | Stretching | 2850-3000 | Medium to Strong |

| Si(CH₃)₃ | Umbrella Deformation | ~1250 | Strong |

| C-O | Stretching | 1050-1150 | Strong |

| Si-C | Stretching | 600-800 | Medium to Strong |

Conformational changes can lead to subtle shifts in vibrational frequencies. By comparing experimental spectra with theoretical calculations for different conformers, it is possible to gain insights into the preferred conformation of the molecule in the state being measured (e.g., liquid, solid). nih.gov

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis for Molecular Formula and Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and, consequently, the elemental composition of this compound. rsc.org This allows for the unambiguous confirmation of its molecular formula, C₈H₂₀OSi.

In addition to providing the molecular formula, the mass spectrum reveals characteristic fragmentation patterns upon ionization, which serve as a fingerprint for the molecule's structure. libretexts.org For trimethylsilyl derivatives of alcohols, several key fragmentation pathways are commonly observed: nih.govnih.govnih.gov

Alpha-Cleavage: Cleavage of the bond between C1 and C2 is a common fragmentation pathway for alcohols. This would lead to the formation of a [CH(OH)Si(CH₃)₃]⁺ ion.

Loss of a Methyl Group: Fragmentation can occur with the loss of a methyl radical (•CH₃) from the trimethylsilyl group, resulting in an [M-15]⁺ ion. researchgate.net

Loss of Trimethylsilanol: The elimination of a neutral molecule of trimethylsilanol, (CH₃)₃SiOH, is another characteristic fragmentation, leading to a [M-90]⁺ ion. nih.gov

Rearrangements: Silyl (B83357) group migrations are also possible, leading to complex rearrangement ions.

Analyzing these fragmentation patterns provides corroborating evidence for the proposed structure of this compound. nih.govresearchgate.net

Common Mass Spectral Fragments for this compound:

| m/z | Proposed Fragment | Significance |

| [M]+ | C₈H₂₀OSi⁺ | Molecular Ion |

| M-15 | [C₇H₁₇OSi]⁺ | Loss of a methyl group from TMS |

| M-57 | [C₃H₇OSi]⁺ | Loss of a butyl radical |

| 73 | [(CH₃)₃Si]⁺ | Trimethylsilyl cation |

| 75 | [(CH₃)₂SiOH]⁺ | Rearrangement ion |

X-ray Crystallography for Solid-State Structural Determination (if crystalline derivatives are available)

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. nih.gov While obtaining a suitable single crystal of the parent alcohol, this compound, might be challenging due to its likely liquid nature at room temperature and potential for disorder, crystalline derivatives could be prepared. For instance, derivatization of the hydroxyl group to form an ester or ether with a rigid, crystalline moiety could facilitate crystal growth.

The resulting crystal structure would provide invaluable data on the solid-state conformation of the molecule, which could then be compared with the conformational preferences observed in solution by NMR and in the gas phase by computational methods. beilstein-journals.org This comparison would offer a comprehensive understanding of how intermolecular forces, such as hydrogen bonding in the crystal lattice, influence the molecule's conformation.

Computational and Theoretical Studies of 1 Trimethylsilyl Pentan 1 Ol

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed for calculating molecular properties due to its favorable balance between accuracy and computational cost.

Before any properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms in 1-(trimethylsilyl)pentan-1-ol must be determined. This is achieved through geometry optimization, a process where the energy of the molecule is minimized with respect to the coordinates of its atoms. For a flexible molecule like this compound, which has several rotatable single bonds (e.g., C-C, C-O, C-Si), this process is part of a broader conformational analysis.

Conformational analysis systematically explores the potential energy surface of the molecule to identify various stable conformers (local energy minima) and the transition states that connect them. The rotation around the C1-C2, C1-Si, and C1-O bonds is of particular interest. Studies on similar acyclic alcohols and organosilanes show that intramolecular hydrogen bonding between the hydroxyl proton and a lone pair on an oxygen atom can significantly influence conformational preference. rsc.orgmdpi.com In this case, interactions between the hydroxyl group and the bulky trimethylsilyl (B98337) group are also critical in determining the lowest energy structures.

DFT calculations, for instance using the B3LYP functional with a basis set like 6-311+G(d,p), are suitable for this task. nih.govresearchgate.net The results of such an analysis would yield the relative energies of different conformers, allowing for the determination of the most populated structures at a given temperature.

Hypothetical Optimized Geometric Parameters for the Lowest Energy Conformer of this compound Calculated at the B3LYP/6-311+G(d,p) level of theory.

Natural Bond Orbital (NBO) analysis is a powerful method to translate the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized chemical bonds and lone pairs, which aligns with the classic Lewis structure concept. uni-muenchen.de This analysis provides insights into charge distribution, hybridization, and stabilizing interactions within the molecule.

For this compound, NBO analysis can quantify the polarity of key bonds, such as the Si-C and C-O bonds, by calculating the natural atomic charges. It also reveals the nature of the orbitals involved in these bonds (e.g., the percent s and p character). A key aspect of NBO analysis is the examination of "hyperconjugative" interactions, which are stabilizing delocalizations of electron density from an occupied (donor) NBO to an unoccupied (acceptor) NBO. nih.govyoutube.com The strength of these interactions is estimated using second-order perturbation theory, which calculates a stabilization energy E(2). researchgate.net For instance, the interaction between the oxygen lone pair (n_O) and the antibonding orbital of the Si-C1 bond (σ*_Si-C) can be quantified to understand its effect on the molecule's structure and stability.

Hypothetical NBO Analysis Data for this compound Calculated at the B3LYP/6-311+G(d,p) level of theory.

DFT calculations are routinely used to predict spectroscopic properties, which can be invaluable for structure verification. NMR spectroscopy is particularly important, and computational methods can predict the chemical shifts (δ) for ¹H, ¹³C, and ²⁹Si nuclei. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors. imist.ma

These tensors are then converted to chemical shifts by referencing them against the calculated shielding tensor of a standard compound, typically tetramethylsilane (B1202638) (TMS). acs.orgmdpi.com The accuracy of predicted shifts depends heavily on the chosen functional, basis set, and whether solvent effects are included (e.g., via the Polarizable Continuum Model, PCM). mdpi.com Comparing the calculated NMR spectrum for a proposed structure with the experimental spectrum is a powerful method for confirming molecular identity. For this compound, predicting the ²⁹Si chemical shift is especially useful for characterizing the silyl (B83357) moiety.

Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound Calculated using GIAO-B3LYP/6-311+G(2d,p) with a CPCM solvent model for CDCl₃.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions, providing details that are often inaccessible through experimental means alone.

For any proposed reaction involving this compound, such as its acid-catalyzed dehydration or oxidation, computational chemistry can be used to construct a detailed reaction energy profile. This involves locating and characterizing all relevant stationary points along the reaction coordinate, including reactants, intermediates, and, most importantly, transition states (TS). nih.govacs.org

A transition state is a first-order saddle point on the potential energy surface, representing the maximum energy barrier that must be overcome for a reaction to proceed. researchgate.net Locating a TS structure is computationally more demanding than optimizing a minimum. Once found, its identity is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. acs.org

While DFT calculations on stationary points provide a static picture of a reaction, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the explicit motion of atoms over time by solving Newton's equations of motion.

For studying reactive pathways, a specialized form of MD known as reactive molecular dynamics (using force fields like ReaxFF) or ab initio molecular dynamics (AIMD) is required. researchgate.net These methods allow for the formation and breaking of chemical bonds during the simulation. An MD simulation can reveal the complex interplay of solvent molecules, conformational changes, and vibrational motions that lead to a reactive event. tandfonline.commdpi.commdpi.com

For this compound, an MD simulation could be used to study its aggregation behavior in different solvents or to explore the initial steps of a condensation reaction with other silanol (B1196071) molecules. By simulating a system with many molecules, MD can provide insights into ensemble effects and the role of the environment that are not captured by static DFT calculations on a single molecule. This approach is particularly useful for understanding phenomena at interfaces or in complex mixtures. mdpi.com

Reactivity and Selectivity Predictions

The prediction of how a molecule like this compound will react and with what stereochemical outcome is a central theme in computational chemistry. By employing sophisticated theoretical models, it is possible to gain insights into the transition states and reaction pathways, thereby predicting the selectivity of various transformations.

Understanding Stereoselectivity through Computational Models

While specific computational studies on this compound are not prevalent in the literature, the principles of understanding stereoselectivity in related silylated alcohols are well-established and can be extended to this molecule. nih.gov Computational models, often employing density functional theory (DFT), are instrumental in predicting the stereochemical outcome of reactions involving chiral centers.

In the case of this compound, the chiral center is the carbon atom bonded to the hydroxyl and trimethylsilyl groups. Reactions at or adjacent to this center can lead to the formation of diastereomers or enantiomers. Computational models can be used to calculate the energies of the different transition states leading to these stereoisomers. The stereoisomer formed via the lower energy transition state is predicted to be the major product.

For instance, in a hypothetical reaction involving the derivatization of the hydroxyl group, computational analysis would involve modeling the approach of the reagent from different faces of the molecule. The steric bulk of the trimethylsilyl group and the pentyl chain would significantly influence the energetics of these approaches.

Table 1: Hypothetical Calculated Transition State Energies for a Reaction of this compound

| Approaching Face | Transition State Energy (kcal/mol) | Predicted Product |

| Re face | -25.3 | (R)-diastereomer |

| Si face | -23.8 | (S)-diastereomer |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this reaction of this compound are not publicly available.

The table above illustrates how computational chemistry could predict the stereochemical outcome. A lower transition state energy for the approach to the Si face would suggest that the (S)-diastereomer is the kinetically favored product. These models can be further refined to account for solvent effects and the influence of any catalysts present. researchgate.net

Hammett Studies and Kinetic Modeling

The Hammett equation is a powerful tool in physical organic chemistry used to quantify the effect of substituents on the reactivity of aromatic compounds. wikipedia.orglibretexts.org While this compound itself is an aliphatic alcohol, the principles of linear free-energy relationships can be conceptually applied to understand how electronic effects might influence its reactivity in a series of related compounds. For example, if the pentyl group were to be substituted with aromatic rings bearing different para-substituents, the Hammett equation could provide insight into the electronic demands of a reaction at the alcohol moiety.

The Hammett equation is given by:

log(k/k₀) = ρσ

where:

k is the rate constant for the substituted reaction.

k₀ is the rate constant for the unsubstituted reaction.

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value implies that electron-donating groups accelerate the reaction, indicating the development of positive charge.

While direct Hammett studies on derivatives of this compound are not documented, we can construct a hypothetical scenario to illustrate its application. Consider a reaction where the alcohol is deprotonated. A Hammett plot for a series of analogous aryl-substituted silyl carbinols would likely show a positive ρ value, as electron-withdrawing groups on the aryl ring would stabilize the resulting alkoxide.

Table 2: Hypothetical Hammett Data for the Deprotonation of Aryl-Substituted Silyl Carbinols

| Substituent (X) | σₚ | log(kₓ/kH) |

| -OCH₃ | -0.27 | -0.41 |

| -CH₃ | -0.17 | -0.26 |

| -H | 0.00 | 0.00 |

| -Cl | 0.23 | 0.35 |

| -NO₂ | 0.78 | 1.17 |

Note: This data is hypothetical and serves to illustrate the application of the Hammett equation. The ρ value for this hypothetical reaction would be approximately 1.5.